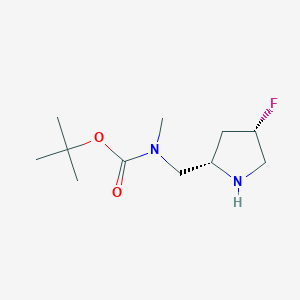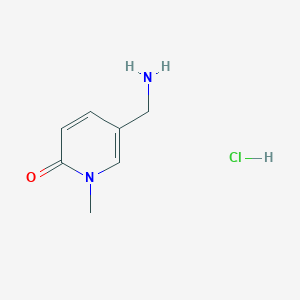![molecular formula C11H17N3O B1382734 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea CAS No. 1506445-81-3](/img/structure/B1382734.png)
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea
Vue d'ensemble
Description
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a chemical compound with the CAS Number: 1506445-81-3 . It has a molecular weight of 207.28 . The IUPAC name for this compound is N’-[2-(4-aminophenyl)ethyl]-N,N-dimethylurea .
Molecular Structure Analysis
The InChI code for 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Directed Lithiation
Directed lithiation of similar urea compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, has been explored. This process involves lithiation on the nitrogen and ortho to the directing metalating group, yielding high yields of substituted products. Such studies can provide insights into the manipulation and functionalization of compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea for various applications (Smith et al., 2013).
Rearrangements in Related Compounds
Research on the rearrangements of compounds like 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, which share structural similarities with 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea, has been conducted. Such studies reveal complex reaction pathways and product formation under varying conditions, which could be relevant for understanding the behavior of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea in similar contexts (Kim, 1986).
Synthesis of Complex Compounds
The synthesis of complex compounds, such as 3,3-Bis[1,1-Bis(4-Disubstituted Aminophenyl)Ethylen-2-yl]-4,5,6,7-Tetrachlorophthalides, demonstrates the potential for creating intricate molecules utilizing components structurally related to 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea. This kind of research illustrates the compound's utility in constructing larger, more complex molecular architectures (Qing, 1998).
Polymorphism Studies
Investigations into polymorphism, as seen in studies of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, are crucial for understanding the physical and chemical properties of pharmaceutical compounds. This research can provide valuable insights into the structural and physicochemical properties of related compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea (Vogt et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea, also known as Anileridine, is the opiate receptors in the central nervous system (CNS) . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission .
Mode of Action
Anileridine interacts with its targets, the opiate receptors, through a mechanism involving G-proteins. The binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, which can have various effects depending on the specific receptor and cell type .
Biochemical Pathways
This includes pain perception, reward, and certain autonomic functions .
Pharmacokinetics
These may include rapid absorption and distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of Anileridine’s action is the relief of moderate to severe pain . It may also be used as an analgesic adjunct in general anesthesia to reduce the amount of anesthetic needed, to facilitate relaxation, and to reduce laryngospasm . In addition, Anileridine exerts mild antihistaminic, spasmolytic and antitussive effects .
Propriétés
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWUUBXEABVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)






